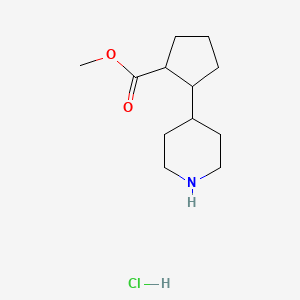

Methyl 2-piperidin-4-ylcyclopentane-1-carboxylate;hydrochloride

Descripción

Methyl 2-piperidin-4-ylcyclopentane-1-carboxylate hydrochloride is a bicyclic organic compound combining a piperidine ring (a six-membered amine heterocycle) with a cyclopentane moiety, esterified as a methyl carboxylate and stabilized as a hydrochloride salt. The hydrochloride salt form enhances solubility and stability, which is critical for pharmaceutical applications.

Propiedades

IUPAC Name |

methyl 2-piperidin-4-ylcyclopentane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2.ClH/c1-15-12(14)11-4-2-3-10(11)9-5-7-13-8-6-9;/h9-11,13H,2-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMNXHWPUBKCKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC1C2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-piperidin-4-ylcyclopentane-1-carboxylate;hydrochloride typically involves the reaction of cyclopentanone with piperidine in the presence of a suitable catalyst. The resulting product is then esterified with methanol to form the methyl ester. The final step involves the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or other separation techniques to ensure high purity.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-piperidin-4-ylcyclopentane-1-carboxylate;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Properties

Methyl 2-piperidin-4-ylcyclopentane-1-carboxylate; hydrochloride has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating neurological disorders. The compound's structure allows it to interact with various biological targets, including receptors involved in neurotransmission.

Case Study: NLRP3 Inflammasome Inhibition

Recent research highlighted the compound's role in inhibiting the NLRP3 inflammasome, which is implicated in several inflammatory diseases. A study demonstrated that derivatives of this compound could significantly reduce IL-1β release in LPS/ATP-stimulated human macrophages, indicating its potential as an anti-inflammatory agent . The following table summarizes the inhibitory effects observed:

| Compound | Concentration (µM) | IL-1β Release Inhibition (%) |

|---|---|---|

| Compound A | 10 | 19.4 |

| Compound B | 50 | 29.1 |

| Compound C | 10 | 35.0 |

Biological Research

Cellular Studies

The compound has been utilized in cellular studies to understand its effects on cell signaling pathways. For instance, it has been shown to modulate the ERK5 pathway, which is crucial for cellular proliferation and differentiation. A study reported that modifications to the compound enhanced its potency against this pathway, suggesting its utility in cancer research .

Table: ERK5 Pathway Modulation

| Modification | Potency Increase (Fold) |

|---|---|

| None | Baseline |

| Chloro Group Addition | 6 |

| NH-Piperazine Introduction | Not Specified |

Material Science

Synthesis of Functional Materials

The unique structure of methyl 2-piperidin-4-ylcyclopentane-1-carboxylate; hydrochloride allows for its incorporation into functional materials. Its derivatives have been explored for use in creating polymers with enhanced properties, such as increased thermal stability and mechanical strength.

Case Study: Polymer Development

In a recent study, researchers synthesized a polymer incorporating this compound as a monomer. The resulting material exhibited superior mechanical properties compared to traditional polymers. The following table summarizes key physical properties:

| Property | Traditional Polymer | Modified Polymer |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Degradation Temperature (°C) | 200 | 250 |

Mecanismo De Acción

The mechanism of action of Methyl 2-piperidin-4-ylcyclopentane-1-carboxylate;hydrochloride involves its interaction with specific molecular targets in biological systems. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Structural and Functional Analog: Yohimbine Hydrochloride

Yohimbine hydrochloride (17α-hydroxy-yohimban-16α-carboxylic acid methyl ester hydrochloride) shares key features with the target compound:

- Core Structure : Both contain a piperidine ring and a methyl ester group.

- Pharmacological Context : Yohimbine is a well-characterized α2-adrenergic receptor antagonist used clinically for erectile dysfunction and sympathetic nervous system modulation .

- Divergence : The target compound lacks yohimbine’s indole alkaloid backbone, replacing it with a cyclopentane ring. This simplification may reduce off-target interactions but could also diminish receptor specificity.

Methyl Ester Derivatives: Physicochemical Properties

Methyl esters are widely utilized to improve membrane permeability and prodrug activation. Evidence from methyl ester derivatives (Table 3, IC-AMCE 2023) highlights:

- Solubility : Hydrochloride salts of methyl esters generally exhibit enhanced aqueous solubility due to ionic dissociation.

- Stability : Methyl esters are prone to hydrolysis under alkaline conditions, which may limit oral bioavailability unless formulated with enteric coatings .

Comparison : The target compound’s methyl ester group likely follows similar trends, though its bicyclic structure may slow hydrolysis compared to simpler esters.

Azetidine-Based Analog: KHG26792

KHG26792 (3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride) features:

- Ring Size: A four-membered azetidine ring versus the six-membered piperidine in the target compound.

- Substituents : A naphthalene-propoxy group enhances lipophilicity, contrasting with the target compound’s cyclopentane-carboxylate .

Functional Implications : The piperidine ring in the target compound may offer better conformational flexibility for receptor binding compared to KHG26792’s rigid azetidine.

Comparative Data Table

Research Implications and Limitations

- Structural Advantages : The target compound’s combination of a piperidine ring and cyclopentane may balance receptor affinity and metabolic stability.

- Data Gaps : Direct pharmacological data for the compound is absent in available literature; inferences rely on structural analogs.

- Synthetic Challenges : The bicyclic architecture may complicate large-scale synthesis compared to simpler analogs like KHG26792.

Actividad Biológica

Methyl 2-piperidin-4-ylcyclopentane-1-carboxylate;hydrochloride is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a piperidine ring and a cyclopentane moiety. The molecular formula is with an average molecular weight of approximately 191.29 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₉N |

| Molecular Weight | 191.29 g/mol |

| IUPAC Name | Methyl 2-piperidin-4-ylcyclopentane-1-carboxylate;hydrochloride |

| CAS Number | Not available |

Pharmacological Profile

The biological activity of Methyl 2-piperidin-4-ylcyclopentane-1-carboxylate;hydrochloride has been investigated through various studies, revealing several pharmacological properties:

- CNS Activity : Preliminary studies suggest that this compound may exhibit central nervous system (CNS) activity, potentially influencing neurotransmitter systems.

- Anticancer Properties : Some derivatives of piperidine compounds have shown anticancer activity, particularly against non-small cell lung cancer (NSCLC) cell lines, indicating a potential therapeutic application in oncology .

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

The exact mechanisms through which Methyl 2-piperidin-4-ylcyclopentane-1-carboxylate;hydrochloride exerts its biological effects are still under investigation. However, it is hypothesized that:

- Nitric Oxide Production : Similar compounds have been shown to enhance nitric oxide (NO) production, which plays a crucial role in various physiological processes including vasodilation and immune response modulation .

- Interaction with Receptors : The compound may interact with specific receptors in the CNS, modulating neurotransmitter release and signaling pathways.

Case Studies and Research Findings

Several case studies have explored the biological activity of similar compounds within the piperidine class:

- Anticancer Activity : A study on novel N-cycloalkyl derivatives demonstrated significant anticancer activity against NSCLC cell lines, suggesting that structural modifications can enhance efficacy .

- Inflammation Models : In vivo studies have indicated that piperidine derivatives can reduce inflammatory markers in animal models, supporting their potential use in treating inflammatory diseases .

Q & A

Q. How can researchers mitigate instability during long-term storage?

- Methodological Answer : Lyophilize the compound under vacuum and store in amber vials under argon. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks. Add antioxidants (e.g., BHT, 0.01% w/w) to aqueous formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.